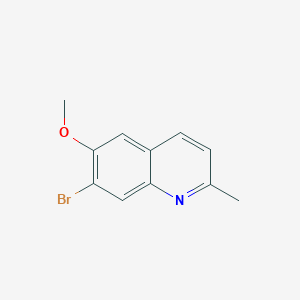
7-Bromo-6-methoxy-2-methylquinoline
Overview
Description
7-Bromo-6-methoxy-2-methylquinoline is a heterocyclic compound with the following chemical formula: C10H8BrN . It belongs to the quinoline family, which is a class of aromatic compounds containing a benzene ring fused with a pyridine moiety. Quinolines have diverse applications in both natural and synthetic chemistry, including drug discovery and medicinal chemistry .
Synthesis Analysis
Several synthetic methods exist for constructing the quinoline scaffold. Notably, the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols are classical approaches used for quinoline synthesis. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the construction and functionalization of quinolines .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques and Regiochemistry
Research by Choi and Chi (2004) explores the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, including 7-bromo-2-methylquinoline-5,8-dione. They developed efficient synthetic routes and proposed a mechanism for the nucleophilic amination of these compounds, revealing important insights into their chemical behavior and potential applications (Choi & Chi, 2004).
Crystal Structure Analysis
The study by Armengol, Helliwell, and Joule (2000) on bromo-7-methoxyisoquinoline provides an understanding of the crystal structure of compounds related to 7-Bromo-6-methoxy-2-methylquinoline, which can be essential in designing drugs and understanding molecular interactions (Armengol, Helliwell, & Joule, 2000).
Biomedical Research
Antimicrobial Activities
Thomas, Adhikari, and Shetty (2010) synthesized derivatives of 1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl methanamine, indicating the potential antimicrobial properties of compounds structurally related to 7-Bromo-6-methoxy-2-methylquinoline. Their research demonstrates the efficacy of these compounds against pathogenic bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Cancer Research and Cytotoxic Evaluation
Delgado, Ibacache, Theoduloz, and Valderrama (2012) conducted a study on aminoquinones structurally related to marine isoquinolinequinones, including compounds substituted with bromo and methoxy groups. They found that these compounds displayed significant cytotoxic activity against various human cancer cell lines, highlighting the potential of 7-Bromo-6-methoxy-2-methylquinoline derivatives in cancer treatment (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Advanced Applications
- Quantum Entanglement in Cancer Diagnosis: Alireza, Jennifer, and Angela (2019) presented an analytical model studying the interaction between a nano molecule structurally similar to 7-Bromo-6-methoxy-2-methylquinoline and a two-mode field in the context of cancer diagnosis. This study is a significant step towards understanding the potential of such molecules in advanced diagnostic techniques like quantum entanglement for cancer cells, tissues, and tumors (Alireza, Jennifer, & Angela, 2019).
properties
IUPAC Name |
7-bromo-6-methoxy-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-3-4-8-5-11(14-2)9(12)6-10(8)13-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLROPKCBPAQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30802110 | |
| Record name | 7-Bromo-6-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30802110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
646039-16-9 | |
| Record name | 7-Bromo-6-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30802110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-Aminobutan-2-yl)oxy]benzene](/img/structure/B3276627.png)
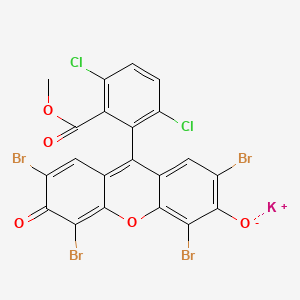
![Benzyl (2-{[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy}ethyl)carbamate](/img/structure/B3276644.png)
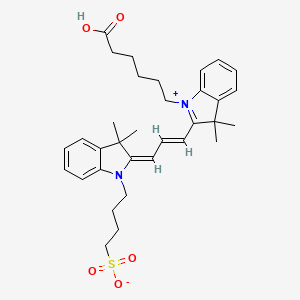

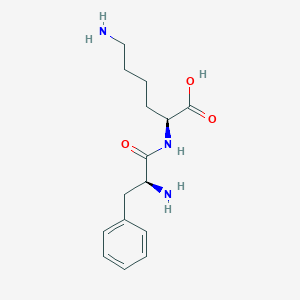
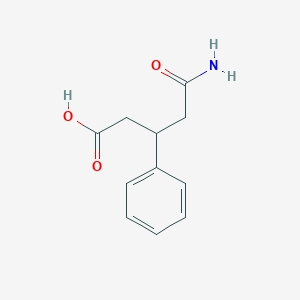


![[1,1'-Biphenyl]-4-amine, 4'-(4-aminophenoxy)-3'-(trifluoromethyl)-](/img/structure/B3276700.png)

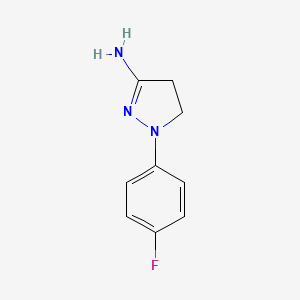
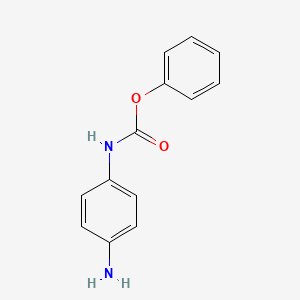
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, monosodium salt](/img/structure/B3276742.png)